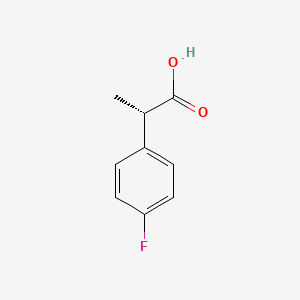

(S)-2-(4-Fluorophenyl)propanoic acid

Overview

Description

“(S)-2-(4-Fluorophenyl)propanoic acid” is a chemical compound that may be used in the synthesis of 2-oxopiperazine guanidine analog . It is also known as "3-(4-Fluorophenyl)propionic acid" .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9FO2 . The InChI Key, which is a unique identifier for the compound, is ZMKXWDPUXLPHCA-UHFFFAOYSA-N . The SMILES representation, which is a string representation of the compound’s structure, is C1=CC(=CC=C1CCC(=O)O)F .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 168.167 g/mol . It has a melting point of 88°C to 92°C .Scientific Research Applications

Chiral Derivatization Agent

(S)-2-(4-Fluorophenyl)propanoic acid has been utilized as a chiral derivatizing agent. The separation of its enantiomers and the determination of their absolute configurations have been achieved. Specifically, esters and amides prepared from this acid and chiral alcohols or amines exhibit significant fluorine chemical shift differences between diastereoisomers, making it useful in analytical chemistry (Hamman, 1993).

Fluorescent Amino Acid Synthesis

The compound has been involved in the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This application is significant for studying protein structure, dynamics, and interactions, both in vitro and in vivo. For instance, the fluorescent amino acid dansylalanine was genetically encoded in Saccharomyces cerevisiae, demonstrating the compound's relevance in advanced biochemical studies (Summerer et al., 2006).

Photolysis in Aqueous Systems

Studies have also focused on the photodegradation of this compound derivatives in water, under various irradiation wavelengths. This research is pivotal in understanding the environmental fate of such compounds, particularly their stability and transformation products under different light conditions (Pinna & Pusino, 2011).

Antioxidant Potential

A study on N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, synthesized using this compound, revealed significant antioxidant potential. These compounds were evaluated for total antioxidant activity, ferric reducing antioxidant power, and total phenolic content, highlighting their pharmaceutical applications, particularly for derivatives bearing specific substituents (Zaheer et al., 2015).

Vibrational Spectra Studies

The compound has been the subject of studies involving vibrational spectroscopy to understand its molecular structure and dynamics. These studies have used techniques like FTIR, Raman spectroscopy, and density functional theory, providing insights into the molecular behavior and potential applications in material science and molecular physics (Song et al., 2007).

Synthesis of Key Intermediates in Medicinal Chemistry

The synthesis of this compound derivatives has been integral in producing key intermediates for various pharmaceutical applications, including the development of dipeptidyl peptidase IV inhibitors for treating type-2 diabetes mellitus (Deng et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-90-3 | |

| Record name | (2S)-2-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)

![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)

![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)

![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)

![8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673480.png)

![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)

![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)